Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate
Overview
Description
“Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate” is a synthetic compound that is commonly used as a building block in various chemical reactions. It has a CAS Number of 1272758-01-6 and a molecular weight of 273.33 .
Molecular Structure Analysis
The IUPAC name of this compound is 4-tert-butyl 3-methyl 6,6-dimethyl-3,4-morpholinedicarboxylate . The InChI code is 1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-13(4,5)18-7-9(14)10(15)17-6/h9H,7-8H2,1-6H3 .The country of origin is CN and it is shipped at normal temperature .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Research on BODIPY-based materials, which share structural similarities with morpholine derivatives, demonstrates their potential applications in OLEDs. These materials are explored for their tunable properties, from green to near-infrared emitters, highlighting the role of organic semiconductors in advancing optoelectronics. Such developments indicate the potential of morpholine derivatives in enhancing the performance of OLEDs through structural design and synthesis (Squeo & Pasini, 2020).
Regioselectivity in Organic Synthesis
The study of regioselectivity in the bromination of unsymmetrical dimethylated pyridines, a process closely related to the chemical manipulation of morpholine derivatives, sheds light on the understanding of chemical reactions' mechanisms. This research demonstrates how nitrogen in the ring affects bromination, revealing insights into the molecular interactions that could be relevant for the synthesis and modification of morpholine derivatives (Thapa et al., 2014).
Environmental Epigenetics and Genome Flexibility
Research into the epigenetic effects of environmental factors on DNA methylation patterns, including those influenced by organic compounds, underscores the importance of understanding the biological impacts of chemical exposures. This knowledge can inform the safe design and use of morpholine derivatives in various applications, from pharmaceuticals to agriculture (Efimova et al., 2020).
Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives exhibit a broad spectrum of pharmacological activities, making them subjects of intense study for their therapeutic potential. This review discusses the developments and methodologies in the exploration of morpholine and pyran analogues, highlighting their significance in designing novel therapeutic agents (Asif & Imran, 2019).
Biomedical Applications of Phosphorus-Containing Polymers
The biomedical field has shown growing interest in phosphorus-containing materials due to their biocompatibility and potential in applications ranging from dentistry to drug delivery. This review emphasizes the importance of such materials, including morpholine derivatives, in developing new biomedical technologies (Monge et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
4-O-tert-butyl 3-O-methyl 6,6-dimethylmorpholine-3,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-13(4,5)18-7-9(14)10(15)17-6/h9H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAXKPFDEGWERL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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